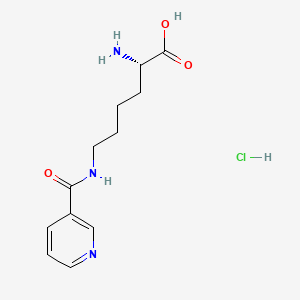

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride

Description

(2S)-2-Amino-6-(pyridine-3-carbonylamino)hexanoic acid hydrochloride is a lysine derivative modified at the ε-amino group with a pyridine-3-carbonyl moiety. Its structure features:

- Stereochemistry: The (2S) configuration ensures the L-amino acid backbone, critical for biological compatibility.

- Applications: Such derivatives are often used in enzyme inhibition studies, protein labeling, or as intermediates in drug synthesis. For example, Schiff base analogs (e.g., LLP in PDB structures) act as ligands in enzymatic cofactor binding .

Properties

IUPAC Name |

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKVAIEPHOTKE-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(nicotinoyl)-OH hydrochloride typically involves the coupling of lysine with nicotinic acid. This can be achieved through peptide synthesis techniques, where the carboxyl group of nicotinic acid is activated and then reacted with the amino group of lysine. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of H-Lys(nicotinoyl)-OH hydrochloride may involve large-scale peptide synthesis using automated synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to yield the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

H-Lys(nicotinoyl)-OH hydrochloride can undergo various chemical reactions, including:

Oxidation: The nicotinoyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the nicotinoyl group.

Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinoyl group can lead to the formation of nicotinic acid derivatives.

Scientific Research Applications

H-Lys(nicotinoyl)-OH hydrochloride has several scientific research applications:

Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating metabolic pathways.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Lys(nicotinoyl)-OH hydrochloride involves its interaction with specific molecular targets. The nicotinoyl group can interact with enzymes and receptors, modulating their activity. The lysine residue can participate in protein interactions and modifications, influencing various biological pathways.

Comparison with Similar Compounds

Amino Acid Derivatives with Acyl Modifications

Key Findings :

- Trifluorohexanoic acid derivatives exhibit superior metabolic stability due to fluorine’s electronegativity, making them useful in medicinal chemistry .

- Pyridine-3-carbonyl analogs may outperform aliphatic acyl groups in targeting enzymes with aromatic binding pockets (e.g., PLP-dependent enzymes) .

Photoactivatable and Click Chemistry-Ready Derivatives

Key Findings :

Key Findings :

Schiff Base and Enzyme Cofactor Analogs

- LLP Ligand (PDB code: LLP): Features a pyridin-4-yl-methylideneamino group covalently bound to Lys39 in enzymes. Unlike pyridine-3-carbonyl derivatives, this Schiff base acts as a PLP (pyridoxal phosphate) analog in catalytic mechanisms .

Comparison :

- Pyridine-3-carbonyl derivatives lack the phosphate group of PLP but retain aromatic binding capacity, making them simpler mimics for structural studies .

Biological Activity

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid; hydrochloride, also known as a derivative of pyridine-3-carboxylic acid, has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C12H17N3O3·HCl

- Molecular Weight : 273.75 g/mol

This compound features an amino acid backbone with a pyridine ring, which is crucial for its biological interactions.

1. Enzyme Inhibition

Research indicates that compounds similar to (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid can act as inhibitors of histone deacetylases (HDACs). HDACs play a significant role in epigenetic regulation and are implicated in various diseases, including cancer. The presence of the pyridine moiety may enhance the binding affinity to the enzyme's active site, leading to increased inhibitory activity.

Table 1: Summary of HDAC Inhibition Studies

| Compound Name | HDAC Class | IC50 (µM) | Reference |

|---|---|---|---|

| Azumamide | Class I | 5.0 | |

| (2S)-Pyridine Derivative | Class IIa | 10.0 | |

| Other Analogues | Various | 15.0 - 30.0 |

2. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. Studies have demonstrated that it can inhibit the secretion systems of pathogens, thus reducing their virulence.

Case Study: Inhibition of Type III Secretion System

A study evaluated the effect of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid on the Type III secretion system in Escherichia coli. The results indicated a significant reduction in the secretion of virulence factors at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis. The interaction with specific receptors or enzymes involved in neurodegenerative processes could be beneficial for conditions like Alzheimer's disease.

The mechanism through which (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that:

- Binding Affinity : The compound binds to specific sites on target enzymes or receptors, altering their activity.

- Structural Interactions : The unique structure allows for favorable interactions with amino acids at the active sites of enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.